molecular formula C13H23NO3 B12631895 Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate

Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate

Cat. No.: B12631895
M. Wt: 241.33 g/mol
InChI Key: MIEUCVNNMTVMHW-UHFFFAOYSA-N
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Description

tert-Butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a fused pyranopyridine core with a tert-butyl ester group at the 6-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for spirocyclic derivatives used in kinase inhibitor development . Its structural features include:

  • Bicyclic framework: Combines pyran (oxygen-containing six-membered ring) and pyridine (nitrogen-containing aromatic ring).
  • tert-Butyl ester: Enhances solubility in organic solvents and protects the carboxylate group during synthetic steps.
  • Octahydropyrano[3,2-c]pyridine backbone: Provides rigidity and stereochemical complexity, enabling selective interactions in drug-target binding.

Preparation Methods

The synthesis of tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the pyrano[3,2-c]pyridine core. The tert-butyl ester group is then introduced through esterification reactions . Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)

Key Features :

  • Core structure : Imidazo[1,2-a]pyridine fused with a tetrahydro ring system.
  • Functional groups: Two ethyl ester groups, a cyano group, and a 4-nitrophenyl substituent.
  • Physical properties : Melting point 243–245°C; molecular weight 51% purity .
    Comparison :
  • Reactivity: The cyano and nitro groups in 1l introduce electron-withdrawing effects, influencing reactivity in nucleophilic substitutions or cycloadditions.
  • Applications : 1l is characterized for its spectroscopic data (1H/13C NMR, IR, HRMS), whereas the target compound’s utility lies in spirocyclic intermediate synthesis .

4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one

Key Features :

  • Core structure: Spirocyclic system combining a heptanone and oxirane ring.
  • Functional groups : Iodomethyl substituent and ketone.
  • Molecular formula : C9H15IO2 .
    Comparison :
  • Reactivity : The iodomethyl group acts as a leaving group, enabling cross-coupling reactions, unlike the tert-butyl ester’s protective role.

tert-Butyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Key Features :

  • Core structure : Triazolo[4,3-a]pyridine fused with a tetrahydro ring.
  • Functional groups : tert-Butyl ester and triazole ring.
  • Molecular weight : 223.27 g/mol .
    Comparison :
  • Electronic effects: The triazole ring introduces aromaticity and hydrogen-bonding capability, differing from the pyranopyridine’s oxygen-based polarity.
  • Applications : Likely used in medicinal chemistry for metabolic stability, whereas the target compound is tailored for spirocyclic scaffold synthesis .

tert-Butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate

Key Features :

  • Core structure : Pyrrolo[3,4-b]pyridine with a formyl group.
  • Functional groups : Formyl and tert-butyl ester.
  • Purity : 97% (commercially available) .
    Comparison :
  • Reactivity : The formyl group enables nucleophilic additions (e.g., Grignard reactions), whereas the target compound’s ester is more suited for deprotection or hydrolysis.
  • Structural flexibility: The pyrrolopyridine core may exhibit less conformational rigidity than the pyranopyridine system.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
tert-Butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate (Target) C13H21NO3 (inferred) ~239.32 (calculated) tert-Butyl ester, pyranopyridine Spirocyclic intermediate synthesis
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C28H27N5O7 545.55 Ethyl esters, cyano, nitro Spectroscopic characterization
4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one C9H15IO2 282.12 Iodomethyl, ketone Cross-coupling precursor
tert-Butyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate C11H17N3O2 223.27 Triazole, tert-butyl ester Medicinal chemistry intermediates
tert-Butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate C14H18N2O3 262.31 Formyl, tert-butyl ester Derivatization reactions

Biological Activity

Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H22N2O3C_{12}H_{22}N_2O_3 with a molecular weight of approximately 238.32 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets. Studies have indicated that it may exhibit:

  • Antimicrobial Activity : Preliminary assessments suggest potential effectiveness against certain bacterial strains.
  • Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
  • Antitumor Properties : Some derivatives have been noted for their ability to inhibit tumor cell proliferation.

Binding Affinity and Activity

Interaction studies typically involve assessing the binding affinity of this compound against various receptors and enzymes. Techniques used include:

  • Surface Plasmon Resonance (SPR) : To measure real-time binding interactions.
  • Radiolabeled Ligand Binding Assays : For determining affinity constants.

Comparative Analysis with Similar Compounds

A comparative study with structurally similar compounds can provide insights into the unique biological activities of this compound. The following table summarizes some related compounds and their notable features:

Compound NameStructureNotable Features
1. 2-Methylpyrido[3',2':3'',4'']oxazineStructureExhibits antimicrobial properties
2. 6-Amino-2-pyridoneStructureStudied for neuroprotective effects
3. 1-Benzopyrido[3',2':3'',4'']oxazineStructureKnown for antitumor activity

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity against Staphylococcus aureus and found that derivatives of this compound showed significant inhibition compared to controls .
  • Neuroprotective Mechanisms : Research documented in Neuroscience Letters highlighted that similar pyridine derivatives could reduce oxidative stress in neuronal cell cultures .
  • Antitumor Activity : A recent investigation indicated that a related compound demonstrated cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms .

Properties

IUPAC Name

tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(15)14-7-6-11-10(9-14)5-4-8-16-11/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEUCVNNMTVMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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